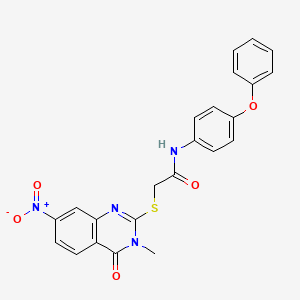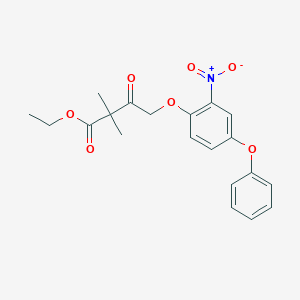
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide, also known as MNQOA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of cancer cell growth and has shown promising results in preclinical studies.
Mechanism of Action
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide inhibits the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. It inhibits the phosphorylation of Akt and mTOR, which are key regulators of cell growth and survival. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide also inhibits the expression of cyclin D1 and CDK4, which are involved in cell cycle progression.
Biochemical and Physiological Effects:
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has been shown to have low toxicity in normal cells and high selectivity towards cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide also inhibits the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Advantages and Limitations for Lab Experiments
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It has been shown to be effective in vitro and in vivo, making it a useful tool for preclinical studies. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide also has low toxicity, which makes it a safe compound to work with. However, 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide.
Future Directions
There are several future directions for research on 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide. First, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide. Second, studies are needed to determine the optimal dosage and treatment regimen for 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide. Third, studies are needed to determine the efficacy of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide in combination with other anticancer drugs. Fourth, studies are needed to determine the mechanism of action of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide in vivo. Finally, studies are needed to determine the toxicity of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide in animal models.
In conclusion, 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide is a novel compound that has shown promising results in preclinical studies as an anticancer agent. Further studies are needed to determine its optimal dosage, treatment regimen, and mechanism of action. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has the potential to be a valuable tool in the fight against cancer.
Synthesis Methods
The synthesis of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 2-amino-4-nitrophenol with ethyl acetoacetate to form 2-amino-4-nitrophenyl-3-oxobutanoate. This compound is then reacted with 2-chloro-3-methylquinazolin-4(3H)-one to form 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)amino-4-nitrophenyl-3-oxobutanoate. The final step involves the reaction of this compound with phenyl 4-hydroxybenzoate to form 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide.
Scientific Research Applications
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide induces apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
properties
IUPAC Name |
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S/c1-26-22(29)19-12-9-16(27(30)31)13-20(19)25-23(26)33-14-21(28)24-15-7-10-18(11-8-15)32-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTXBPUCVFGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7433363.png)
![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate](/img/structure/B7433379.png)
![N-[2-cyclopropyl-2-[(5-fluoropyrazin-2-yl)amino]ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433395.png)
![2-cyclopropyl-N-[1-[methyl-(6-oxo-1H-pyridine-2-carbonyl)amino]propan-2-yl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433403.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)
![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![1-[2,4-Bis(methylsulfonyl)phenyl]-3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7433425.png)
![Ethyl 3-[[3-(4-nitrophenoxy)phenyl]carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate](/img/structure/B7433429.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7433436.png)
